2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Description
2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatic Synthesis
- Novel [1,2,4]triazolo[1,5-c]pyrimidines were synthesized via reaction with various reagents, contributing to the development of new heteroaromatic compounds (El-Agrody et al., 2001).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques were employed to create trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and related compounds, demonstrating an efficient method for synthesizing these heterocycles (Shaaban, 2008).
Biological Activity Studies
- Various 2-unsubstituted thieno[2,3-d]pyrimidines were synthesized and their biological activities examined. This highlights the potential of these compounds in medicinal chemistry (Al-Taisan et al., 2010).
Novel Synthesis Methods
- Research into new synthesis methods for indeno[2',1':5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines offers insights into creating unique chemical structures (Hassan, 2006).
Antimicrobial Activities
- The antimicrobial activities of new thieno and furopyrimidine derivatives were explored, contributing to the search for new antimicrobial agents (Hossain & Bhuiyan, 2009).
Catalyst-Free Synthesis
- Development of environmentally friendly, catalyst-free synthesis methods for certain pyrimidine derivatives underlines the push towards greener chemistry practices (Karami et al., 2015).
Structural Studies
- Crystal structure analysis of triazolothienopyrimidines provided deeper understanding of their chemical properties and potential applications (Hamed et al., 2008).
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c1-32-19-8-7-15(13-20(19)33-2)9-11-27-22(30)21-18(10-12-34-21)29-23(27)26-28(24(29)31)14-16-5-3-4-6-17(16)25/h3-8,10,12-13H,9,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWMEDURNBJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=CC=C5Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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